molecular formula C17H11Cl2N3O2 B3863118 N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}isonicotinohydrazide

N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}isonicotinohydrazide

Cat. No. B3863118
M. Wt: 360.2 g/mol
InChI Key: AJLQWDYUDPYNLA-UFFVCSGVSA-N
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Description

N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}isonicotinohydrazide, commonly known as DCFH-INH, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of hydrazide derivatives and has been studied extensively for its anti-tubercular properties. In

Scientific Research Applications

Crystal Structure Analysis

The compound, closely related to N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}isonicotinohydrazide, has been studied for its crystal structure. In a study, a similar compound (C12H12N3O2+) was prepared and its molecular structure revealed planar geometry with intramolecular interactions stabilizing the crystal structure (Li-Min Li, F. Jian, & Li Liu, 2009).

Corrosion Inhibition

A study focused on the corrosion inhibition characteristics of derivatives of isonicotinohydrazide, including N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}isonicotinohydrazide, on mild steel in an acidic medium. The inhibitors demonstrated increased efficiency with higher concentrations and contributed to forming a protective film over the metal surface (A. Shanbhag et al., 2008).

Complexation with Metals

Research involving the complexation of samarium with organic ligands, including derivatives of isonicotinohydrazide, has been conducted. The stability of these complexes was determined, providing insights into potential applications in medicinal chemistry (Zamzam Taher Omar (Al-Ahdal) et al., 2020).

Antimicrobial and Antitubercular Activity

Compounds structurally similar to N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}isonicotinohydrazide have been evaluated for their antimicrobial and antitubercular activities. These compounds showed promising results against various microbial strains, highlighting their potential in the development of new antimicrobial agents (Ş. Küçükgüzel et al., 1999).

Electrochromic Properties

Research on donor-acceptor type π-conjugated polymers related to N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}isonicotinohydrazide has shown potential for electrochromic applications. These polymers exhibited robust stability and satisfactory coloration efficiencies, making them suitable for electrochromic devices (Yanxia Liu et al., 2014).

New Anti-TB Compounds

The synthesis and evaluation of N’(E)-heteroaromatic-isonicotinohydrazide derivatives for their antibacterial activity against Mycobacterium tuberculosis were studied. These compounds showed significant activity, paving the way for new anti-TB compounds (M. Ferreira et al., 2010).

Antiplatelet Agent Discovery

Compounds related to N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}isonicotinohydrazide have been explored for their potential asantiplatelet agents. One such compound demonstrated significant anti-aggregating actions on platelets, suggesting its utility as a novel antiplatelet drug (A. P. D. Rodrigues et al., 2012).

Crystal Growth and Optical Properties

Research on the crystal growth and optical properties of derivatives similar to N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}isonicotinohydrazide has been conducted. These studies provide insights into the crystalline perfection and theoretical calculations for electronic applications (V. Meenatchi et al., 2014).

Diflunisal Hydrazide-Hydrazones

The synthesis and antimicrobial activities of diflunisal hydrazide-hydrazone derivatives, structurally related to N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}isonicotinohydrazide, were studied. These compounds showed antimycobacterial activity and potential as anticonvulsants (Ş. Küçükgüzel et al., 2003).

Anti-Tubercular Pyrazolone Derivatives

A series of pyrazolone derivatives, including those related to N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}isonicotinohydrazide, were synthesized and found to be active against Mycobacterium tuberculosis, showing potential as novel anti-tubercular agents (J. Raval et al., 2011).

Antimicrobial Activity of Diorganotin(IV) Complexes

The antimicrobial activity of diorganotin(IV) complexes with isonicotinoyl hydrazone derivatives was evaluated. These studies provide a basis for the development of new antimicrobial agents (T. Sedaghat et al., 2014).

Metal Chelates with Aroylhydrazones

Metal chelates of aroylhydrazones derived from isonicotinic acid hydrazide and 2‐furyl methyl ketone were synthesized and characterized, offering insights into their coordination behavior and potential applications (R. Maurya et al., 2003).

properties

IUPAC Name

N-[(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N3O2/c18-14-3-1-2-13(16(14)19)15-5-4-12(24-15)10-21-22-17(23)11-6-8-20-9-7-11/h1-10H,(H,22,23)/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLQWDYUDPYNLA-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=NNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)/C=N/NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}pyridine-4-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}isonicotinohydrazide
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N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}isonicotinohydrazide
Reactant of Route 3
N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}isonicotinohydrazide
Reactant of Route 4
N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}isonicotinohydrazide

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